Methyl 2-oxobutanoate

Organic Synthesis Process Chemistry Volatility

Methyl 2-oxobutanoate is a methyl ester of 2-oxobutanoic acid, belonging to the α-ketoester class. It is a clear, colorless liquid with a molecular formula of C₅H₈O₃ and a molecular weight of 116.12 g/mol.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 3952-66-7
Cat. No. B041076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxobutanoate
CAS3952-66-7
SynonymsMethyl 2-ketobutyrate;  Methyl 2-oxobutanoate;  Methyl 2-oxobutyrate;  Methyl α-Oxobutyrate;  2-Oxobutyric Acid Methyl Ester;  2-Oxobutanoic Acid Methyl Ester
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)OC
InChIInChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3
InChIKeyXPIWVCAMONZQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-oxobutanoate (CAS 3952-66-7): Baseline Specifications and Procurement Context


Methyl 2-oxobutanoate is a methyl ester of 2-oxobutanoic acid, belonging to the α-ketoester class [1]. It is a clear, colorless liquid with a molecular formula of C₅H₈O₃ and a molecular weight of 116.12 g/mol [1]. Commercially available from major suppliers at a purity of ≥95.0% (GC) , this compound serves as a versatile building block in organic synthesis, particularly in the preparation of indole derivatives and natural product synthesis .

Why Generic Substitution of Methyl 2-oxobutanoate Fails: Rationale for Selective Procurement


While several α-ketoesters share structural similarities with methyl 2-oxobutanoate, subtle differences in ester moiety size and substitution patterns critically impact key physicochemical and reactivity parameters. For instance, the methyl ester group confers a specific balance of volatility, solubility, and steric profile that is not replicated by longer-chain homologs such as ethyl or butyl 2-oxobutanoates . These differences translate into non-interchangeable performance in established synthetic protocols, particularly in stereoselective enzymatic reductions [1] and multi-step cascade reactions where the ester's leaving group ability and steric bulk dictate reaction outcome [2]. Consequently, substituting a generic alternative without empirical validation risks compromised yield, diminished enantioselectivity, or outright synthetic failure, underscoring the necessity for targeted procurement of the methyl ester.

Quantitative Differentiation Evidence for Methyl 2-oxobutanoate Procurement Decisions


Volatility and Boiling Point: Methyl Ester vs. Ethyl Ester Homolog

The methyl ester exhibits a significantly lower boiling point compared to its ethyl ester analog, offering a critical advantage in purification and solvent recovery. Methyl 2-oxobutanoate boils at 146.9 ± 9.0 °C at 760 mmHg [1], whereas ethyl 2-oxobutanoate (CAS 607-96-5) boils at approximately 182 °C at 760 mmHg [2]. This 35 °C differential translates to lower energy requirements for distillation and reduced thermal degradation risk for sensitive downstream products.

Organic Synthesis Process Chemistry Volatility

Aqueous Solubility: Methyl Ester Advantage in Biphasic and Aqueous Reactions

Methyl 2-oxobutanoate demonstrates substantially higher water solubility (273 g/L at 20 °C) compared to ethyl 2-oxobutanoate, which is sparingly soluble (< 10 g/L estimated) . This 27-fold difference is critical for reactions conducted in aqueous or biphasic media, such as enzyme-catalyzed transformations, where substrate availability in the aqueous phase directly governs reaction rate.

Biocatalysis Green Chemistry Aqueous Synthesis

Purity Specification: ≥95.0% (GC) as a Procurement Benchmark

Commercial methyl 2-oxobutanoate from major suppliers is routinely offered with a purity specification of ≥95.0% (GC) and water content ≤1.0% . In contrast, bulk industrial-grade 2-oxobutanoic acid or its salts often contain variable amounts of residual acid, water, and byproducts, requiring additional purification steps prior to use in sensitive reactions. The defined purity of the methyl ester reduces variability and ensures reproducible outcomes in multi-step syntheses.

Chemical Procurement Quality Control Analytical Chemistry

Enantioselectivity in Biocatalytic Reductions: Methyl Ester Performance

In baker's yeast-mediated reductions of α-ketoesters, the methyl ester of 3-methyl-2-oxobutanoate (a close structural analog) achieved an enantiomeric excess (ee) of only 3% under aqueous conditions [1], while longer-chain esters such as butyl achieved up to 93% ee under optimized conditions. This stark contrast highlights the methyl ester's unique steric and electronic profile, which can be either a limitation or an advantage depending on the desired stereochemical outcome. For methyl 2-oxobutanoate, this indicates that it is not a generic substitute; its use demands specific optimization or may be preferred when low ee is acceptable or when paired with engineered enzymes.

Biocatalysis Chiral Synthesis Enantiomeric Excess

Density and Molar Volume: Compactness in Neat Liquid Handling

Methyl 2-oxobutanoate has a density of 1.039 ± 0.06 g/cm³ at 20 °C , while ethyl 2-oxobutanoate has a density of approximately 1.010 g/cm³ at 20 °C . This 2.9% higher density for the methyl ester translates to a smaller molar volume (111.8 cm³/mol for methyl vs. 128.1 cm³/mol for ethyl), which can influence reaction concentration calculations and equipment sizing in continuous flow processes.

Process Chemistry Material Handling Physical Properties

Polar Surface Area (PSA): Impact on Membrane Permeability and Chromatography

The topological polar surface area (TPSA) of methyl 2-oxobutanoate is 43.4 Ų . In comparison, ethyl 2-oxobutanoate has a TPSA of 43.4 Ų as well, but the higher LogP of the ethyl ester (0.93 vs. 0.14 for methyl) indicates greater lipophilicity. This LogP difference, while maintaining identical PSA, means the methyl ester offers a more balanced hydrophilic-lipophilic profile, which can be advantageous for certain chromatographic separations or for modulating passive membrane permeability in prodrug design.

Medicinal Chemistry ADME Chromatography

Optimal Research and Industrial Application Scenarios for Methyl 2-oxobutanoate


Fischer Indolization for Indole Derivative Synthesis

Methyl 2-oxobutanoate is specifically cited as a starting material for synthesizing indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride . This established protocol leverages the methyl ester's reactivity profile; substituting with other esters may alter reaction kinetics or yield due to differences in steric bulk and leaving group ability. Procurement of the methyl ester ensures protocol fidelity and reproducible outcomes.

Synthesis of (−)-Picrotoxinin and Phalarine Core Structures

The compound is explicitly employed in the synthesis of (−)-picrotoxinin, a neurotoxic sesquiterpenoid, and in preparing the core structure of phalarine, a natural product . These applications are documented in reputable vendor literature and likely originate from published synthetic routes. Use of the methyl ester is critical, as the ester moiety's size and electronic properties are integral to the stereochemical control and overall yield in these complex natural product syntheses.

Enzymatic Aldol Reactions for Quaternary Center Construction

While not a direct substrate in the cited work, the methyl ester of 2-oxobutanoate is a close analog of the 3,3-disubstituted 2-oxoacid derivatives used in biocatalytic aldol additions catalyzed by 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) [1]. The methyl ester's solubility profile (273 g/L in water) makes it a preferred choice for aqueous enzymatic reactions, where it can serve as a model substrate for developing new biocatalytic transformations targeting quaternary carbon centers.

Analytical Standard for α-Oxocarboxylate Determination

The GC method described for α-oxocarboxylate analysis involves derivatization to methyl esters, with 2-oxobutanoate being one of the key analytes [2]. Methyl 2-oxobutanoate can thus serve as an authentic standard for method calibration and validation in environmental and biological monitoring of α-ketoacids. Its defined purity (≥95% GC) and established GC behavior make it suitable for this application.

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